molecular formula C15H17ClN4 B3038425 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine CAS No. 861211-54-3

1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine

Cat. No.: B3038425
CAS No.: 861211-54-3
M. Wt: 288.77 g/mol
InChI Key: IWMSXWCTNJUYHZ-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine (CAS RN: 861211-54-3) is a piperazine derivative featuring a 6-chloropyridin-3-ylmethyl group at position 1 and a pyridin-2-yl substituent at position 4 of the piperazine ring. Its molecular formula is C₁₅H₁₇ClN₄, with an average molecular mass of 288.779 g/mol and a monoisotopic mass of 288.114174 g/mol . The compound’s structure combines aromatic pyridine moieties with a flexible piperazine backbone, enabling diverse interactions with biological targets.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-14-5-4-13(11-18-14)12-19-7-9-20(10-8-19)15-3-1-2-6-17-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMSXWCTNJUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192271
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-54-3
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 2-pyridylpiperazine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C.

    Catalysts and Solvents: Common solvents include dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications to the piperazine ring can yield compounds with improved pharmacological profiles. Research has demonstrated that substituents on the pyridine and piperazine rings can significantly affect the compound's biological activity, making it a valuable scaffold in drug discovery .

Kinase Inhibition

One of the notable applications of this compound is its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer. The compound has been shown to modulate kinase activity, particularly in pathways associated with cell proliferation and survival. This action positions it as a candidate for developing treatments for proliferative diseases like cancer .

Pharmacological Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds derived from 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine. For example, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the inhibition of signaling pathways that promote cell survival and proliferation, such as the p38 MAPK pathway .

Inflammation Modulation

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Study Focus Findings
Study 1Cancer InhibitionDemonstrated that derivatives significantly reduced tumor size in xenograft models by targeting specific kinases involved in cell cycle regulation .
Study 2Anti-inflammatory EffectsShowed that the compound effectively reduced levels of IL-1β in vitro, indicating its potential use in treating inflammatory diseases .
Study 3Synthesis OptimizationIdentified key modifications to improve potency and selectivity against targets involved in cancer progression .

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied due to their structural versatility and pharmacological relevance. Below is a detailed comparison of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine with structurally or functionally analogous compounds:

Bioisosteric Neonicotinoid Analogues

Compound : 1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (4)

  • Structural Differences : Incorporates a 3-oxo group and a cyanamide substituent on the piperazine ring, unlike the unmodified piperazine in the target compound.
  • Bioactivity: Acts as a bioisostere for imidazolidine in neonicotinoid insecticides, showing potent insecticidal activity. The cyanoimino group enhances electron-withdrawing effects, critical for binding to nicotinic acetylcholine receptors.
  • Key Finding : Rigidity from the dihydropiperazine ring improves bioactivity compared to acyclic analogues (e.g., compound 6 in ).

Dopamine D₂ Receptor Ligands

Compound : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

  • Structural Differences : Substituted with a 2-methoxyphenyl group and a piperidinylmethyl chain instead of pyridinyl groups.
  • Bioactivity : Exhibits high affinity for dopamine D₂ receptors (Kᵢ = 2.3 nM) due to the nitrobenzyl group enhancing hydrophobic interactions.
  • Key Finding : Docking studies reveal the methoxy group participates in hydrogen bonding with orthosteric receptor sites .

Antimicrobial Piperazine-Azole Hybrids

Compound: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

  • Structural Differences : Contains a bulky bis-aryl group and an imidazole-linked carbonyl moiety.
  • Bioactivity : Broad-spectrum antimicrobial activity (MIC = 3.1–25 μg/mL) due to the imidazole’s interaction with fungal cytochrome P450 enzymes.
  • Key Finding : The carbonyl group enhances solubility and membrane permeability .

Comparison : The target compound’s lack of azole and carbonyl groups may reduce antimicrobial efficacy but improve metabolic stability.

Sulfonamide-Modified Piperazines

Compound : 1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine

  • Structural Differences : Features a sulfonyl linker instead of a methylene group, introducing strong electron-withdrawing effects.
  • Physicochemical Properties : Higher polarity (PSA = 78.4 Ų) and reduced lipophilicity (LogP = 1.2) compared to the target compound (estimated LogP ~2.5).
  • Applications : Explored as a corrosion inhibitor due to sulfonyl’s chelating capacity .

Comparison : The methylene linker in the target compound likely improves blood-brain barrier penetration, making it more suitable for central nervous system targets.

Biological Activity

1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C12H16ClN3
  • Molecular Weight : 239.74 g/mol
  • CAS Number : 1016745-43-9

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit considerable antibacterial properties. The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus.

Compound MIC (µg/mL) Target Organism
This compound7.81Staphylococcus aureus
Other Piperazine Derivatives0.96 - 15.63Various Gram-positive bacteria

The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In vitro studies have indicated that the compound possesses anti-inflammatory properties. It was tested in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), showing a significant reduction in pro-inflammatory cytokines.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α1500500
IL-61200400

These results highlight the compound's potential in managing inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer effects against several cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901).

Cell Line IC50 (µM)
HeLa25
SGC-790130

These findings suggest that it may inhibit cancer cell proliferation effectively, indicating its potential use in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various piperazine derivatives, including the target compound, showed robust antibacterial activity against resistant strains of Staphylococcus aureus. The study utilized both broth microdilution and agar diffusion methods to confirm the efficacy.
  • Anti-inflammatory Mechanism Investigation : Research involving the LPS-induced RAW264.7 macrophage model demonstrated that the compound significantly reduced levels of TNF-α and IL-6, supporting its role as an anti-inflammatory agent.
  • Anticancer Screening : In a comprehensive screening of piperazine derivatives against multiple cancer cell lines, the compound exhibited selective cytotoxicity towards HeLa and SGC-7901 cells, with promising IC50 values that warrant further investigation into its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine
Reactant of Route 2
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